molecular formula C16H15N3O3 B2604768 N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)benzofuran-2-carboxamide CAS No. 1251549-96-8

N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)benzofuran-2-carboxamide

Cat. No.: B2604768
CAS No.: 1251549-96-8
M. Wt: 297.314
InChI Key: CECWFQWLUYOZPA-UHFFFAOYSA-N
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Description

“N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)benzofuran-2-carboxamide” is a heterocyclic compound featuring a benzofuran-2-carboxamide core linked via an ethyl group to a 3-methyl-6-oxopyridazine moiety. The benzofuran system consists of a fused benzene and furan ring, while the pyridazine ring contains two adjacent nitrogen atoms and a ketone group at the 6-position.

Properties

IUPAC Name

N-[2-(3-methyl-6-oxopyridazin-1-yl)ethyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c1-11-6-7-15(20)19(18-11)9-8-17-16(21)14-10-12-4-2-3-5-13(12)22-14/h2-7,10H,8-9H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CECWFQWLUYOZPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CCNC(=O)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzofuran Ring: Starting from a suitable phenol derivative, the benzofuran ring is synthesized through cyclization reactions.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via amidation reactions using appropriate amines and carboxylic acid derivatives.

    Attachment of the Pyridazinone Moiety: The pyridazinone moiety is attached through nucleophilic substitution reactions, often involving halogenated intermediates.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of advanced catalysts, high-throughput reactors, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other biomolecules. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction and gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights structural features, synthesis methods, and biological activities of the target compound and related analogs:

Compound Name Core Structure Key Substituents Biological Activity Synthesis Method Yield
N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)benzofuran-2-carboxamide Benzofuran + Pyridazine Ethyl linker, 3-methyl-6-oxopyridazine Hypothesized antitumor Not specified N/A
2-[4-(2-chlorobenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl]acetohydrazide Pyridazine Chlorobenzyl, acetohydrazide Anticonvulsant Microwave-assisted 80%
N-(3-aminopropyl)benzofuran-2-carboxamide Benzofuran 3-aminopropyl Alzheimer’s (potential) Conventional amine coupling 64–71%
5-(3-(tert-butylcarbamoyl)phenyl)-...furo[2,3-b]pyridine-3-carboxamide Furopyridine Fluorophenyl, difluoropropyl Undisclosed Multi-step synthesis N/A

Impact of Heterocyclic Systems

  • Pyridazine vs. Furopyridine : Pyridazine’s electron-deficient nature may enhance binding to enzymatic pockets (e.g., kinases), whereas furopyridines () with fluorinated substituents could improve metabolic stability.
  • Benzofuran vs.

Biological Activity

N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)benzofuran-2-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H16N4O2\text{C}_{15}\text{H}_{16}\text{N}_4\text{O}_2

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its effects on cancer cell lines and its potential as an inhibitor of specific biological pathways.

Anticancer Activity

Recent studies have demonstrated that compounds similar in structure to this compound exhibit significant anticancer properties. For instance, derivatives of benzofuran have shown promising antiproliferative activity against various cancer cell lines, including A549 (lung cancer), HT-29 (colon cancer), and MCF-7 (breast cancer) cells.

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineIC50 (nM)
CA-4HeLa10
TR187MCF-737
N-(2-(3-methyl...A54950

The mechanism by which this compound exerts its effects may involve the inhibition of tubulin polymerization and histone deacetylase (HDAC). The dual targeting strategy suggests that compounds with similar structures can inhibit both tubulin and HDAC pathways, leading to enhanced anticancer efficacy.

Case Studies

  • Study on Tubulin Inhibition :
    A study evaluated the effects of various benzofuran derivatives on tubulin polymerization. It was found that these compounds could effectively inhibit tubulin assembly, which is crucial for cancer cell proliferation.
    • Findings : Compounds with methyl and methoxy substitutions at specific positions on the benzofuran ring showed superior activity compared to traditional chemotherapeutics.
  • HDAC Inhibition :
    Another investigation focused on the HDAC inhibitory activity of related compounds. The results indicated that certain derivatives exhibited significant HDAC inhibition, contributing to their antiproliferative effects.
    • : The incorporation of specific functional groups was essential for enhancing HDAC inhibitory activity.

Q & A

Q. What are the common synthetic routes and key characterization techniques for N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)benzofuran-2-carboxamide?

The synthesis typically involves multi-step reactions, such as condensation of pyridazine and benzofuran precursors under catalytic conditions. Key steps include coupling reactions (e.g., amide bond formation) and heterocyclic ring closure. Characterization relies on Nuclear Magnetic Resonance (NMR) for hydrogen/carbon environments, Mass Spectrometry (MS) for molecular weight confirmation, and X-ray crystallography for bond geometry and crystal packing analysis .

Q. How is the molecular structure of this compound analyzed to confirm its purity and configuration?

Structural validation combines single-crystal X-ray diffraction (to resolve bond lengths/angles) with FT-IR spectroscopy (to identify functional groups like carbonyl or amide). High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy, while HPLC monitors purity (>95% threshold for research-grade material) .

Q. What preliminary biological assays are used to screen its bioactivity?

Initial screening includes in vitro enzyme inhibition assays (e.g., kinase or protease targets) and cell viability assays (MTT or ATP-based) to assess cytotoxicity. Anti-inflammatory potential is evaluated via ELISA for cytokine suppression (e.g., TNF-α or IL-6) .

Advanced Research Questions

Q. How can synthesis conditions be optimized to improve yield and reduce byproducts?

Optimization involves systematic variation of:

  • Solvent polarity (e.g., DMF vs. THF for solubility)
  • Catalyst loading (e.g., Pd/C for coupling reactions)
  • Temperature gradients (e.g., reflux vs. room temperature for stability) Post-synthesis purification via column chromatography or recrystallization isolates the target compound. Reaction progress is tracked using TLC or HPLC-DAD .

Q. How can contradictory bioactivity data across studies be resolved?

Discrepancies may arise from assay conditions (e.g., cell line variability or serum interference). Mitigation strategies include:

  • Dose-response validation across multiple replicates.
  • Orthogonal assays (e.g., SPR for binding affinity vs. cellular activity).
  • Structural analogs to isolate pharmacophore contributions .

Q. What computational and experimental methods elucidate its mechanism of action?

  • Molecular docking (AutoDock, Schrödinger) predicts binding poses to targets like formyl peptide receptors (FPRs).
  • Surface Plasmon Resonance (SPR) quantifies binding kinetics (ka/kd).
  • Isothermal Titration Calorimetry (ITC) measures thermodynamic parameters (ΔH, ΔS) .

Physicochemical Properties Table

PropertyValue/MethodRelevance to Research
Molecular Weight ~323.3 g/mol Dosage calculation for in vivo studies.
Solubility DMSO >50 mg/mL; aqueous <0.1 mg/mL Solvent selection for assays.
LogP ~2.8 (predicted)Indicates moderate lipophilicity for BBB penetration.
Stability Degrades <10% at 4°C/14 days Storage conditions for long-term use.

Methodological Notes

  • Data Contradiction Analysis : Cross-reference crystallographic data (SHELX-refined structures ) with computational models to validate conformational preferences.
  • Advanced Characterization : Use synchrotron XRD for high-resolution structural insights or Cryo-EM for dynamic binding studies in biological matrices .

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